5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid
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Description
5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid is a useful research compound. Its molecular formula is C15H22O4 and its molecular weight is 266.337. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
5-Methylspiro compounds have been extensively studied in synthetic chemistry. For example, Adam and Crämer (1987) explored the acid-catalyzed reactions of related compounds, shedding light on the standard carbenium ion chemistry of protonated oxiranes and potential for synthesis of diverse products (Adam & Crämer, 1987). Similarly, Biju, Pramod, and Rao (2003) described an efficient methodology for constructing spiro[4.5] decanes, demonstrating a bridgehead substitution strategy in their synthesis approach (Biju, Pramod, & Rao, 2003).
Medicinal Chemistry
In medicinal chemistry, Scott et al. (1985) synthesized spiro[4.5] and spiro[4.6] carboxylic acids as cyclic analogues of valproic acid, a well-known anticonvulsant. They aimed to evaluate the role of the carboxylic acid group in valproic acid and its impact on anticonvulsant activity (Scott et al., 1985).
Polymer Science
In the field of polymer science, Nemoto, Ito, and Endo (2003) investigated the cationic ring-opening polymerization behavior of a novel cyclic thiocarbonate bearing a spiro-linked adamantane moiety. This research contributes to the understanding of polymerization mechanisms in the presence of spiro-linked structures (Nemoto, Ito, & Endo, 2003).
Organic Chemistry
In organic chemistry, Baldwin and Shukla (1999) described the synthesis of dispiro[2.1.3.2]decane, which involves a strategy relevant to the study of spiro compounds, including 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.13,7]decane]-5-carboxylic acid (Baldwin & Shukla, 1999).
Biochemistry
In biochemistry, Ridyard et al. (1996) utilized fungi from the genus Absidia for the site-selective oxidation of tricyclo[3.3.1.13,7]decane derivatives. This study highlights the potential of using biological organisms for chemical transformations in compounds related to 5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.13,7]decane]-5-carboxylic acid (Ridyard et al., 1996).
Properties
IUPAC Name |
5-methylspiro[1,3-dioxane-2,2'-adamantane]-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-14(13(16)17)7-18-15(19-8-14)11-3-9-2-10(5-11)6-12(15)4-9/h9-12H,2-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQICCBNSZLORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(C3CC4CC(C3)CC2C4)OC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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